
2-Methoxybenzaldehyde oxime
Overview
Description
2-Methoxybenzaldehyde oxime (CAS No. 29577-53-5), also known as o-methoxybenzaldehyde oxime, is an aromatic oxime derivative with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . Its structure features a methoxy group (-OCH₃) at the ortho position of the benzaldehyde backbone, with an oxime (-CH=N-OH) functional group. Key identifiers include:
- SMILES: COC1=CC=CC=C1C=NO
- InChIKey: CBQNSTKQBGIAEL-UHFFFAOYSA-N
- Synonyms: NSC 27015, Benzaldehyde-2-methoxy-oxime .
For instance, it exhibits unique retention time anomalies in reversed-phase HPLC due to reversible hydrate formation in methanol–water eluents, a behavior shared with 4-methyl- and 3,4-dimethoxybenzaldehyde oximes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxybenzaldehyde oxime can be synthesized through several methods. One common approach involves the condensation reaction between 2-methoxybenzaldehyde and hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base, such as sodium acetate, and is carried out in an aqueous or alcoholic medium. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. Industrial production would likely involve optimizing the reaction conditions to maximize yield and minimize impurities, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy group and hydroxylamine moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
2-Methoxybenzaldehyde oxime serves as a precursor in the synthesis of pharmaceuticals with notable antimicrobial and anticancer properties. Research has indicated that derivatives of this compound exhibit moderate antifungal activity against various pathogenic fungi, including:
- Aspergillus fumigatus
- A. flavus
- A. terreus
- Penicillium expansum
These fungi are known for causing serious infections in immunocompromised individuals .
Antioxidant Activity
The compound has been studied for its ability to modulate oxidative stress within cells. In vitro assays have demonstrated that it effectively scavenges free radicals, suggesting its potential as an antioxidant agent. This property may contribute to protective effects against oxidative damage in cells .
Biochemical Analysis
The following table summarizes the key biochemical properties of this compound:
Property | Description |
---|---|
Inhibition of Tyrosinase | Weak inhibitor; potential use in skin whitening agents |
Oxidative Stress Modulation | Alters cellular redox state; impacts cell viability |
Antimicrobial Spectrum | Effective against specific fungi causing human diseases |
Antifungal Activity Study
A study evaluated the efficacy of this compound against various fungal strains. Results indicated a significant reduction in fungal growth at specific concentrations, highlighting its potential as a therapeutic agent for fungal infections .
Antioxidant Activity Research
In vitro assays demonstrated that the compound effectively scavenges free radicals, suggesting its role as an antioxidant. This property may contribute to its protective effects against oxidative damage in cells .
Industrial Applications
In addition to its medicinal uses, this compound finds applications in various industrial processes:
Mechanism of Action
The mechanism of action of 2-Methoxybenzaldehyde oxime involves its interaction with molecular targets through its functional groups. The methoxy group and hydroxylamine moiety can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. These interactions can modulate biochemical pathways and affect cellular processes.
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Key Properties of Selected Aromatic Oximes
Key Observations :
- pKa Trends: The phenolic -OH in 2-hydroxybenzaldehyde oxime significantly lowers its pKa (9.1) due to electron-withdrawing effects and hydrogen bonding. In contrast, the methoxy group in this compound exerts a mild electron-donating effect, resulting in a pKa (11.4) comparable to benzaldehyde oxime (11.3) .
- Hydrate Formation: this compound forms hydrates in methanol–water eluents, a behavior also observed in 4-methyl- and 3,4-dimethoxy analogs. This distinguishes it from most oximes, which typically exhibit hydrate-related anomalies only in acetonitrile–water systems .
Chromatographic Behavior
This compound shows downward deviations in retention time at high water content in HPLC, attributed to its conversion to hydrophilic hydrates (Figure 7 in ). This contrasts with simpler oximes like benzaldehyde oxime, which follow linear retention trends.
Q & A
Basic Research Questions
Q. What is the standard synthetic protocol for 2-Methoxybenzaldehyde oxime, and what reaction conditions optimize yield?
Methodological Answer: this compound is synthesized by reacting 2-Methoxybenzaldehyde with hydroxylamine hydrochloride (NHOH·HCl) under acidic conditions. The reaction typically proceeds in aqueous hydrochloric acid (HCl), where the aldehyde group undergoes nucleophilic addition with hydroxylamine to form the oxime. Excess NHOH·HCl ensures complete conversion, and the product can be extracted directly from the reaction mixture without further purification .
Key Reaction Conditions:
Reagent | Role | Condition |
---|---|---|
2-Methoxybenzaldehyde | Substrate | Reacted with hydroxylamine |
NHOH·HCl | Nucleophile | Excess molar ratio |
HCl | Acid catalyst | Aqueous medium |
Q. What are the recommended storage and handling practices for this compound in laboratory settings?
Methodological Answer:
- Storage: Keep the compound in a tightly sealed container at room temperature in a dry, well-ventilated area to prevent degradation or moisture absorption .
- Handling: Use nitrile gloves and lab coats to avoid skin contact. Respiratory protection (e.g., NIOSH-approved masks) is advised during prolonged exposure. Avoid contact with eyes and wash hands thoroughly after handling .
Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?
Methodological Answer:
- FT-IR: Characteristic peaks include the O–H stretch (~3200 cm) of the oxime and the C=N stretch (~1640 cm) .
- GC-FTIR: Used to monitor dynamic isomerization (E/Z configurations) by tracking wavenumber-specific elution profiles .
- NMR: H-NMR (DMSO-d) shows signals for the methoxy group (~3.8 ppm) and aromatic protons (6.8–7.5 ppm) .
Advanced Research Questions
Q. How does this compound serve as a precursor in synthesizing fungicidal agents, and what mechanistic insights support its role?
Methodological Answer: Substituted benzaldehyde oximes are key intermediates in synthesizing pyrazole-4-carboxylic oxime esters, which exhibit fungicidal activity. For example, 3-(Trifluoromethyl)pyrazole-4-carboxylic oxime esters derived from this compound disrupt fungal cell membranes via lipophilic interactions. Mechanistic studies suggest the trifluoromethyl group enhances bioavailability and target binding .
Example Pathway:
Step | Reaction | Key Intermediate |
---|---|---|
1 | Oxime formation | This compound |
2 | Acylation with acid chlorides | Oxime ester derivative |
3 | Biological screening | Fungicidal activity confirmed |
Q. What challenges arise in analyzing dynamic isomerization of oximes like this compound using chromatographic techniques?
Methodological Answer: Oximes exhibit E/Z isomerization under thermal or acidic conditions, complicating chromatographic analysis. GC-FTIR with multivariate curve resolution (MCR) can resolve overlapping peaks by isolating isomer-specific wavenumber responses (e.g., 1640 cm for C=N). Elevated column temperatures (>100°C) may accelerate isomer interconversion, requiring optimized flow rates to capture dynamic behavior .
Q. How do structural modifications of this compound influence its coordination chemistry with transition metals?
Methodological Answer: The oxime’s N–O donor sites enable chelation with transition metals like Mn(II). Substitutions at the methoxy or aromatic positions alter ligand geometry and redox properties. For instance, N,N′-Bis[2-methoxybenzylidene]amino oxamides form octahedral Mn(II) complexes with enhanced antibacterial activity due to improved electron delocalization .
Coordination Effects:
Modification | Impact on Metal Complex |
---|---|
Electron-withdrawing groups | Stabilize low-spin states |
Bulky substituents | Distort coordination geometry |
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H9NO2/c1-11-8-5-3-2-4-7(8)6-9-10/h2-6,10H,1H3 |
InChI Key |
CBQNSTKQBGIAEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=NO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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